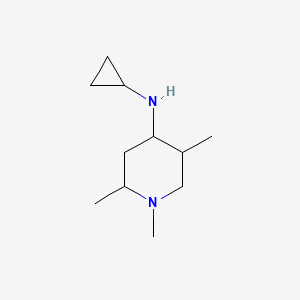![molecular formula C8H13N3 B13315945 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine](/img/structure/B13315945.png)
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine is an organic compound belonging to the class of imidazo[1,5-a]pyridines This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst, followed by cyclization to form the imidazo[1,5-a]pyridine ring system . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine: Similar structure but different ring fusion pattern.
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C8H13N3/c1-6-10-5-8-4-7(9)2-3-11(6)8/h5,7H,2-4,9H2,1H3 |
InChI Key |
XBRKYVIWXACYLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1CCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13315864.png)
![(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B13315870.png)
![2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13315873.png)
![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B13315884.png)
![(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13315899.png)


![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B13315916.png)





![4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol](/img/structure/B13315952.png)
